N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
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Overview
Description
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . This particular compound features a sulfonamide group, which is often associated with antibacterial properties.
Preparation Methods
The synthesis of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods typically optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.
Medicine: Its potential anticancer and anti-inflammatory activities are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The sulfonamide group may also contribute to its antibacterial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Indazole-3-acetic acid: Used in plant growth regulation. The uniqueness of this compound lies in its combination of the indazole core with a sulfonamide group, which may enhance its antibacterial and anticancer activities
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,15-7-5-11-2-1-3-12(11)8-15)19-14-6-4-13-10-17-18-16(13)9-14/h4-10,19H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSMBVSKPQFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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